4-(Methanesulfonylmethyl)-4-methylpiperidine
Description
Properties
Molecular Formula |
C8H17NO2S |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
4-methyl-4-(methylsulfonylmethyl)piperidine |
InChI |
InChI=1S/C8H17NO2S/c1-8(7-12(2,10)11)3-5-9-6-4-8/h9H,3-7H2,1-2H3 |
InChI Key |
UFUCSISVUDQSPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)CS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfonylmethyl)-4-methylpiperidine typically involves the reaction of 4-methylpiperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
4-methylpiperidine+methanesulfonyl chloride→4-(Methanesulfonylmethyl)-4-methylpiperidine+HCl
Industrial Production Methods
In an industrial setting, the production of 4-(Methanesulfonylmethyl)-4-methylpiperidine can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Methanesulfonylmethyl)-4-methylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The methanesulfonylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methanesulfonylmethyl)-4-methylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methanesulfonylmethyl)-4-methylpiperidine involves its interaction with specific molecular targets. The methanesulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds and modulation of biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Properties of 4-(Methanesulfonylmethyl)-4-methylpiperidine and Analogues
Key Comparisons
Structural and Electronic Effects 4-Methylpiperidine (CAS 626-58-4) lacks the sulfonyl group, resulting in lower polarity and higher volatility. It is widely used as a building block in organic synthesis . 4-Methanesulfonyl-piperidine shares the sulfonyl group but lacks the additional methyl group at the 4-position. Its electron-withdrawing sulfonyl group enhances stability compared to unsubstituted piperidines .
Biological Activity 4-Methylpiperidine Derivatives: Modifications like acetylamino or chloropyrimidinyl groups (e.g., 4-acetylamino-1-(4-chloropyrimidin-2-yl)-4-methylpiperidine) show cytotoxic effects in cancer cell lines, suggesting that substituents on the piperidine ring significantly modulate bioactivity . Sulfonyl vs. Sulfonamide Groups: While the target compound has a sulfonylmethyl group, other derivatives (e.g., 1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide, CAS 433699-34-4) feature sulfonamide linkages, which are common in drug design for hydrogen-bonding interactions .
Catalytic Applications Piperidine derivatives are employed in hydrogenation/dehydrogenation catalysis. For example, 4-methylpiperidine serves as a liquid organic hydrogen carrier (LOHC) with 6.1% hydrogen content, and its dehydrogenation is catalyzed by Ir-based systems (e.g., 3@Al₂O₃-uncal) with high turnover frequencies (TOF up to 9200 h⁻¹) . The sulfonylmethyl group in the target compound could influence catalytic performance by altering electron density or steric effects.
Synthetic Accessibility
- Sulfonylation of piperidine derivatives (e.g., using methanesulfonyl chloride) is a common route for introducing sulfonyl groups. The additional methyl group in the target compound may require multi-step synthesis, such as alkylation followed by sulfonylation .
Research Findings and Implications
- Stability : Sulfonyl groups generally enhance thermal and oxidative stability. For instance, 3@Al₂O₃-uncal catalysts retained 75% activity after 45 hours in dehydrogenation reactions, attributed to strong anchoring via sulfonyl-like ligands .
- Selectivity : Substituents influence reaction pathways. In 4-methylpiperidine dehydrogenation, higher temperatures favor fully aromatized products (e.g., 4-methylpyridine), while lower temperatures favor intermediates like 4-methyltetrahydropyridine . The bulky methanesulfonylmethyl group in the target compound might sterically hinder certain reaction steps.
- Biological Relevance: Piperidine derivatives with sulfonyl groups are explored in antiviral and anticancer agents.
Biological Activity
4-(Methanesulfonylmethyl)-4-methylpiperidine is a piperidine derivative that has garnered attention for its potential biological activities, including anti-inflammatory and neuroprotective effects. This article reviews the compound's biological activity, synthesizing findings from diverse sources, including case studies and research articles.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methanesulfonylmethyl group, which enhances its solubility and reactivity. The chemical structure is pivotal in determining its interaction with biological targets.
Biological Activity Overview
Research indicates that 4-(Methanesulfonylmethyl)-4-methylpiperidine exhibits several biological activities:
- Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory pathways. It demonstrates potential in reducing the production of pro-inflammatory cytokines, thereby alleviating inflammation in various cellular models.
- Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.
The biological activity of 4-(Methanesulfonylmethyl)-4-methylpiperidine is primarily attributed to its interaction with specific receptors and enzymes involved in inflammatory processes. It is hypothesized to inhibit the activation of NF-κB pathways, which play a critical role in inflammation and cell survival.
Research Findings and Case Studies
- In Vitro Studies : Research utilizing cell lines has shown that treatment with 4-(Methanesulfonylmethyl)-4-methylpiperidine reduces nitric oxide (NO) production in macrophages, indicating its anti-inflammatory potential. In one study, concentrations of the compound were correlated with decreased levels of inflammatory markers such as TNF-α and IL-6 .
- Neuroprotection : A study examining the neuroprotective effects of this compound demonstrated that it could significantly reduce cell death in models of oxidative stress. The mechanism involved the modulation of intracellular signaling pathways that are activated during oxidative stress .
- Animal Models : In vivo studies have indicated that administration of 4-(Methanesulfonylmethyl)-4-methylpiperidine leads to improved outcomes in models of neuroinflammation, suggesting its therapeutic potential in conditions like Alzheimer's disease .
Data Tables
Q & A
Q. What are the established synthetic routes for 4-(Methanesulfonylmethyl)-4-methylpiperidine, and how can purity be optimized?
The compound is synthesized via multi-step reactions involving sulfonylation of 4-methylpiperidine intermediates. A common method involves reacting 4-methylpiperidine with methanesulfonyl chloride under alkaline conditions (e.g., sodium carbonate) to form the sulfonylmethyl derivative. Purification typically employs recrystallization from methanol or chromatography . For industrial-scale synthesis, continuous flow reactors may enhance yield and reduce byproducts .
Q. Which spectroscopic techniques are critical for characterizing 4-(Methanesulfonylmethyl)-4-methylpiperidine?
Structural elucidation relies on:
- IR spectroscopy : Confirms sulfonyl (S=O, ~1350–1150 cm⁻¹) and piperidine ring vibrations.
- ¹H/¹³C NMR : Identifies methyl groups (δ ~1.2–1.5 ppm), sulfonylmethyl protons (δ ~3.0–3.5 ppm), and piperidine ring protons (δ ~2.5–3.2 ppm).
- Mass spectrometry (EI-MS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What role does the methanesulfonylmethyl group play in medicinal chemistry applications?
The sulfonyl group enhances solubility and bioavailability while serving as a hydrogen-bond acceptor in drug-receptor interactions. Piperidine derivatives with sulfonylmethyl groups are explored as enzyme inhibitors or receptor modulators, particularly in neurological and antimicrobial research .
Advanced Research Questions
Q. How do catalytic systems influence the reactivity of 4-(Methanesulfonylmethyl)-4-methylpiperidine in dehydrogenation reactions?
Ru-Pt/C and other bimetallic catalysts promote acceptorless dehydrogenation by stabilizing transition states. The sulfonyl group may alter electron density on the piperidine ring, affecting catalyst-substrate interactions. Reaction conditions (temperature, solvent) must balance activity and catalyst stability .
Q. How can researchers resolve contradictions in spectral data for sulfonyl-containing piperidine derivatives?
Conflicting NMR/IR data may arise from rotational isomerism or solvent effects. Advanced techniques like 2D NMR (COSY, NOESY) or X-ray crystallography clarify structural ambiguities. Computational modeling (DFT) predicts optimal conformations and validates experimental data .
Q. What strategies optimize reaction yields in multi-step syntheses involving 4-(Methanesulfonylmethyl)-4-methylpiperidine?
- Design of Experiments (DoE) : Systematically varies parameters (temperature, stoichiometry) to identify optimal conditions.
- In situ monitoring : Techniques like FTIR or HPLC track intermediate formation.
- Catalyst recycling : Heterogeneous catalysts (e.g., Ru-Pt/C) reduce costs in hydrogenation/dehydrogenation steps .
Q. How do steric and electronic effects of the methanesulfonylmethyl group influence reaction mechanisms?
The sulfonyl group withdraws electrons, increasing the electrophilicity of adjacent carbons. Steric hindrance from the methyl group may slow nucleophilic attacks. Isotopic labeling (e.g., D/H exchange) and computational studies (MD simulations) map mechanistic pathways .
Q. What methodologies assess the biological activity of 4-(Methanesulfonylmethyl)-4-methylpiperidine derivatives?
- Antimicrobial assays : Broth microdilution tests determine MIC (Minimum Inhibitory Concentration).
- Enzyme inhibition studies : Kinetics (e.g., IC₅₀) evaluated via fluorometric or colorimetric assays.
- SAR analysis : Modifications to the sulfonyl or piperidine moieties correlate structural changes with activity .
Q. How can thermodynamic parameters guide the design of stable derivatives?
DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis) measure thermal stability. Endothermicity data from dehydrogenation studies (ΔH values) inform catalyst selection and reaction scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
